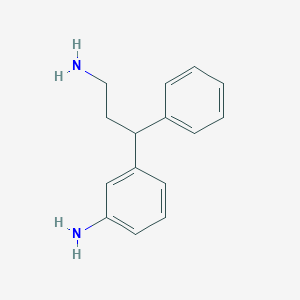

3-(3-Amino-1-phenylpropyl)aniline

Description

3-(3-Amino-1-phenylpropyl)aniline is an organic compound with the molecular formula C15H18N2 It is a derivative of aniline, characterized by the presence of an amino group attached to a phenylpropyl chain

Properties

IUPAC Name |

3-(3-amino-1-phenylpropyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c16-10-9-15(12-5-2-1-3-6-12)13-7-4-8-14(17)11-13/h1-8,11,15H,9-10,16-17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSBFMOLASXTCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-1-phenylpropyl)aniline typically involves the reduction of nitroarenes or the direct nucleophilic substitution of haloarenes. One common method is the reduction of nitrobenzene derivatives using hydrogen in the presence of a palladium catalyst . Another approach involves the use of Grignard reagents to react with nitrobenzene, followed by reduction .

Industrial Production Methods: Industrial production of this compound often employs large-scale reduction processes, utilizing catalytic hydrogenation. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Amino-1-phenylpropyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is frequently used.

Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines .

Scientific Research Applications

3-(3-Amino-1-phenylpropyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Amino-1-phenylpropyl)aniline involves its interaction with various molecular targets and pathways. The amino group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Aniline: A simpler aromatic amine with a single amino group attached to a benzene ring.

N-Phenylpropylamine: Similar to 3-(3-Amino-1-phenylpropyl)aniline but lacks the additional amino group on the phenylpropyl chain.

3-Aminophenylpropane: Contains an amino group on the phenylpropane chain but lacks the additional aromatic ring.

Uniqueness: this compound is unique due to its dual amino groups and extended aromatic system, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

3-(3-Amino-1-phenylpropyl)aniline, a compound with significant potential in pharmacology, has garnered attention for its biological activities, particularly in the context of neuropharmacology and cancer treatment. Its structural similarity to known neurotransmitter modulators suggests a role in inhibiting specific transporter proteins, which may have therapeutic implications.

Chemical Structure and Synthesis

The compound features an amino group attached to a phenylpropyl chain, making it a derivative of phenylalanine. The synthesis typically involves the reaction of an appropriate aniline derivative with a suitable alkylating agent. Recent studies have focused on synthesizing derivatives that enhance its biological activity, particularly through modifications that improve selectivity for target receptors or transporters.

Neuropharmacological Effects

One of the primary areas of research surrounding this compound is its role as a norepinephrine reuptake inhibitor (NRI). Research indicates that derivatives such as 1-(3-amino-1-phenylpropyl)indolin-2-ones exhibit potent norepinephrine reuptake inhibition while maintaining selectivity against serotonin and dopamine transporters, suggesting potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Table 1: Selectivity and Inhibition Potency

| Compound | Norepinephrine Reuptake Inhibition | Serotonin Reuptake Inhibition | Dopamine Reuptake Inhibition |

|---|---|---|---|

| This compound | High | Low | Low |

| 1-(3-amino-1-phenylpropyl)indolin-2-one | Potent | >100-fold selectivity | >100-fold selectivity |

Anticancer Properties

In addition to its neuropharmacological effects, compounds related to this compound have shown promising cytotoxicity against cancer cells . For instance, studies indicate that certain synthesized derivatives exhibit significant cell cytotoxicity against breast cancer cells while sparing normal cells . This selective cytotoxicity is crucial for developing anticancer therapies with fewer side effects.

Case Study: Cytotoxicity in Breast Cancer

A study evaluated the cytotoxic effects of several analogs derived from this compound on MCF-7 breast cancer cells. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity toward normal fibroblasts, highlighting their potential as selective anticancer agents .

Table 2: Cytotoxicity Data Against MCF-7 Cells

| Compound | IC50 (µM) | Toxicity on Normal Cells |

|---|---|---|

| Compound A | 15 | Low |

| Compound B | 20 | Moderate |

| Compound C | 10 | Very Low |

The mechanism by which this compound exerts its biological effects is primarily through the modulation of neurotransmitter systems and induction of apoptotic pathways in cancer cells. The inhibition of norepinephrine reuptake leads to increased levels of norepinephrine in the synaptic cleft, enhancing neurotransmission related to mood regulation . In cancer cells, it appears to activate pathways leading to programmed cell death, potentially by upregulating pro-apoptotic factors or downregulating anti-apoptotic signals.

Q & A

Q. Key Factors Influencing Yield :

- Temperature control during alkylation (50–80°C).

- Use of anhydrous solvents to minimize hydrolysis.

- Protection/deprotection efficiency for the amino group.

Table 1 : Hypothetical Yield Optimization (Based on Analogous Reactions)

| Step | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Alkylation | DMF | KCO | 65–75 |

| Reductive Amination | MeOH | NaBH | 50–60 |

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Q. Answer :

- NMR Spectroscopy :

- H NMR: Peaks at δ 6.5–7.5 ppm (aromatic protons), δ 2.5–3.5 ppm (propyl CH), and δ 1.5–2.0 ppm (NH) .

- C NMR: Signals for aromatic carbons (110–150 ppm) and aliphatic carbons (20–50 ppm).

- IR Spectroscopy :

- N-H stretches (~3300 cm), C-N stretches (~1250 cm).

- Mass Spectrometry :

Advanced: How do computational methods predict the electronic properties of this compound?

Q. Answer :

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) :

- Simulates solvation effects and hydrogen-bonding interactions with solvents like DMSO or water .

Table 2 : Hypothetical DFT Results (Based on Aniline Derivatives)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 3.4 |

Advanced: How does the dual amino group influence coordination chemistry in catalysis?

Q. Answer :

- Chelation : The primary and secondary amines can act as bidentate ligands for transition metals (e.g., Cu, Pd), enhancing catalytic activity in cross-coupling reactions .

- Example Application :

- In Suzuki-Miyaura coupling, Pd complexes of this ligand show improved stability and turnover numbers (TONs) due to strong metal-chelate bonding.

Safety: What PPE and handling protocols are advised?

Q. Answer :

- PPE :

- First Aid :

- Storage :

Table 3 : Hazard Classification (Based on Analogous Anilines)

| Hazard | Risk Level | Precautionary Measures |

|---|---|---|

| Skin Irritation | Moderate | Use chemical-resistant gloves |

| Acute Toxicity (Oral) | Low | Avoid ingestion |

Advanced: How can contradictory spectral data be resolved during characterization?

Q. Methodological Approach :

Cross-Validation : Compare NMR data with DFT-predicted chemical shifts .

Decoupling Experiments : Identify overlapping signals in H NMR.

High-Resolution MS : Confirm molecular formula to rule out impurities .

Basic: What are the stability considerations for long-term storage?

Q. Answer :

- Degradation Pathways :

- Oxidation of amine groups to nitro compounds under ambient light.

- Hydrolysis in humid conditions.

- Mitigation :

Advanced: What role does this compound play in polymer chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.